![molecular formula C10H15N3O2S2 B6449502 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549008-77-5](/img/structure/B6449502.png)
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
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Description
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole (MOPT) is a heterocyclic compound belonging to the pyrrole family. It is a highly versatile organic molecule that has a wide range of applications in organic synthesis, drug design, and biochemistry. MOPT has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a drug target, and as a potential therapeutic agent.
Scientific Research Applications
- Therapeutic Potential : Compounds with the 1,2,4-oxadiazole moiety have been explored for treating conditions such as migraine, mucoviscidosis, Alzheimer’s, Parkinson’s, and more. They exhibit anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
- Significance : This binding interaction highlights the compound’s potential in drug design and selective targeting .
- Antibiotics and Antiviral Agents : Aziridine derivatives find applications as antibiotics, antitumor drugs, antituberculosis agents, and in HIV treatment .
- Respiratory System Treatment : These compounds are studied for their antibacterial properties and potential use in respiratory disease treatment .
- Versatile Intermediates : Aziridines play a crucial role in accessing diverse heterocyclic compounds not easily obtained by other means .
Medicinal Chemistry and Drug Development
Selective Binding Interactions
Chemical Synthesis and Intermediates
Biological Activity and Respiratory Diseases
Organic Chemistry and Cyclization Reactions
Chemical Catalogs and Availability
properties
IUPAC Name |
2-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-17(14,15)13-6-8-4-12(5-9(8)7-13)10-11-2-3-16-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYIEKJLCCLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CN(CC2C1)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole |
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